N-(2-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a benzyl group substituted with an ethoxy group, linked to an acetamide moiety, which is further connected to a phenoxy group bearing a 1,2,4-oxadiazole ring substituted with a phenyl group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a nitrile under acidic or basic conditions.
Synthesis of the phenoxyacetamide: This involves the reaction of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with chloroacetic acid or its derivatives in the presence of a base like sodium hydroxide.
Coupling with the ethoxybenzyl group: The final step involves the coupling of the synthesized phenoxyacetamide with 2-ethoxybenzylamine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(2-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new polymers, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring is known for its ability to form hydrogen bonds and π-π interactions, which can be crucial for binding to biological targets. The phenyl groups may enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-ethoxybenzyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: Similar structure but with a methyl group on the oxadiazole ring instead of a phenyl group.
N-(2-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)phenoxy]acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
N-(2-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of the ethoxy group can influence the compound’s solubility and interaction with biological membranes, while the oxadiazole ring can provide specific binding interactions with molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H23N3O4 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C25H23N3O4/c1-2-30-22-11-7-6-10-20(22)16-26-23(29)17-31-21-14-12-19(13-15-21)25-27-24(28-32-25)18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,26,29) |
InChI Key |
RVMXPWIDMLXHCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.